molecular formula C12H11NO3 B1203373 7-methoxy-1,6-dimethylisoquinoline-5,8-dione CAS No. 79664-58-7

7-methoxy-1,6-dimethylisoquinoline-5,8-dione

Cat. No.: B1203373
CAS No.: 79664-58-7
M. Wt: 217.22 g/mol
InChI Key: CYEQNCOGYHCBOC-UHFFFAOYSA-N
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Description

7-methoxy-1,6-dimethylisoquinoline-5,8-dione is a chemical compound with the molecular formula C12H13NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Scientific Research Applications

7-methoxy-1,6-dimethylisoquinoline-5,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1,6-dimethylisoquinoline-5,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 7-methoxy-1,6-dimethylisoquinoline with an oxidizing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,6-dimethylisoquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-methoxy-1,6-dimethylisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-1,6-dimethylisoquinoline-5,8-dione is unique due to its specific substitution pattern and the presence of both methoxy and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

7-methoxy-1,6-dimethylisoquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-10(14)8-4-5-13-7(2)9(8)11(15)12(6)16-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEQNCOGYHCBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CN=C2C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229826
Record name 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79664-58-7
Record name 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079664587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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